6-Fluoroindole-2-carboxylic acid
Overview
Description
6-Fluoroindole-2-carboxylic acid is a fluorinated derivative of indole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It has been reported that the compound shows significant anticancer activity . This suggests that it may target specific proteins or pathways involved in cancer cell proliferation and survival.
Mode of Action
It has been observed to inhibit the phosphorylation of erk and akt in huh7 cells . This suggests that the compound may interfere with signal transduction pathways that regulate cell growth and survival.
Biochemical Pathways
6-Fluoroindole-2-carboxylic acid appears to affect the Erk and Akt signaling pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of Erk and Akt, this compound could disrupt these pathways, leading to the inhibition of cancer cell growth.
Pharmacokinetics
The compound’s anticancer activity suggests that it is likely to be bioavailable and able to reach its target sites in the body .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth . This is likely due to its effects on the Erk and Akt signaling pathways, which regulate cell proliferation and survival .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
6-Fluoroindole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to form a zwitterionic form, where the proton of the carboxylic acid is transferred to the amine group. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound can bind to copper (II) ions, forming a binuclear complex that exhibits anti-cancer activity towards breast cancer cell lines . Additionally, it can be used to synthesize triindoles via a palladium-catalyzed decarboxylative reaction, which are used as semiconductors in OFETs .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits anti-cancer activity towards breast cancer cell lines such as MDA-MB-231 and MCF-7, with a percentage of inhibition of 90% at a concentration of 20 µM . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The anti-cancer activity is likely due to its ability to bind to copper (II) ions, forming a complex that interferes with cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form a zwitterionic form, which allows it to interact with various enzymes and proteins. The binding of this compound to copper (II) ions results in the formation of a binuclear complex that exhibits anti-cancer activity . This complex likely inhibits or activates specific enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability and degradation can be influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s anti-cancer activity remains consistent over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-cancerous cells . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes that catalyze the decarboxylation of the carboxylic acid group, leading to the formation of triindoles . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s zwitterionic form allows it to be efficiently transported across cell membranes, facilitating its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroindole-2-carboxylic acid typically involves the halogenation of indole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, carboxylation, and purification steps to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Fluoroindole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Biology: The compound is studied for its role in biological systems, including its interaction with enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindole-2-carboxylic acid
- 7-Fluoroindole-2-carboxylic acid
- 6-Bromoindole-2-carboxylic acid
Uniqueness
6-Fluoroindole-2-carboxylic acid is unique due to the specific position of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated indole derivatives. The position of the fluorine atom can influence the compound’s electronic distribution, making it a valuable compound for targeted synthesis and applications.
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTIKMXIKAOCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401780 | |
Record name | 6-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3093-97-8 | |
Record name | 6-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoroindole-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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